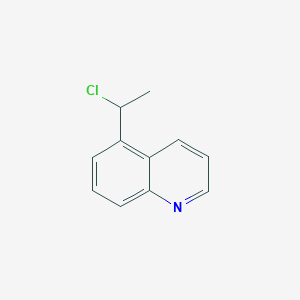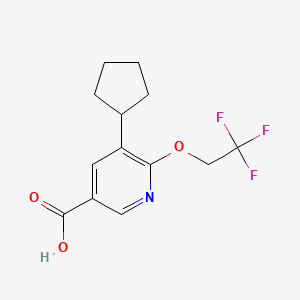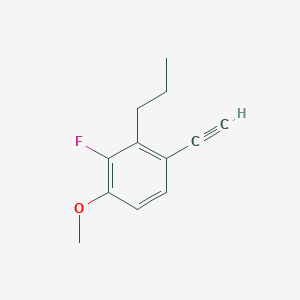
5-(1-Chloroethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(1-Chloroethyl)quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the 1-chloro-ethyl group at the 5-position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Chloroethyl)quinoline typically involves the chlorination of 5-ethylquinoline. One common method is the reaction of 5-ethylquinoline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the substitution of the ethyl group with a chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
5-(1-Chloroethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) in solvents like ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
科学的研究の応用
5-(1-Chloroethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of organic semiconductors and light-emitting materials.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 5-(1-Chloroethyl)quinoline involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The presence of the 1-chloro-ethyl group can enhance the compound’s binding affinity and selectivity for its targets. The pathways involved in its mechanism of action can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
5-Ethylquinoline: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
5-Chloroquinoline: Contains a chlorine atom at the 5-position but lacks the ethyl group, leading to different properties.
1-Chloroethylbenzene: A structurally similar compound with different aromatic ring and substitution pattern.
Uniqueness
5-(1-Chloroethyl)quinoline is unique due to the presence of both the 1-chloro-ethyl group and the quinoline ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C11H10ClN |
|---|---|
分子量 |
191.65 g/mol |
IUPAC名 |
5-(1-chloroethyl)quinoline |
InChI |
InChI=1S/C11H10ClN/c1-8(12)9-4-2-6-11-10(9)5-3-7-13-11/h2-8H,1H3 |
InChIキー |
JLLPTTVPDIMKPE-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C2C=CC=NC2=CC=C1)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Leucine, N-[N-[N-(N-L-tyrosylglycyl)-L-alanyl]-L-phenylalanyl]-](/img/structure/B8508945.png)



![1-Piperidinecarboxylic acid, 4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]-, 1,1-dimethylethyl ester](/img/structure/B8508992.png)
![1h-Pyrrolo[2,3-c]pyridine-2-methanol,1-(phenylsulfonyl)-a-4-pyridinyl-](/img/structure/B8509000.png)



![2-Pyridinecarboxamide, N-methyl-4-[[2-(methylsulfinyl)-6-benzothiazolyl]oxy]-](/img/structure/B8509025.png)

![2-[2-(3-chloropropoxy)-4-methoxyphenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B8509040.png)


